H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH is a peptide consisting of 19 amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action for peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Tyr-Ser-Leu-Gly: Another peptide with a similar sequence but fewer amino acids.
H-Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: A longer peptide with different amino acid composition.
Uniqueness
The uniqueness of H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH lies in its specific sequence, which determines its structure and function. This peptide’s combination of amino acids may confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C89H151N37O27 |
---|---|
Molecular Weight |
2171.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C89H151N37O27/c1-43(2)33-56(118-70(139)52(19-11-29-105-86(95)96)114-64(135)37-109-63(134)36-110-68(137)50(90)17-9-27-103-84(91)92)74(143)121-60(40-128)78(147)120-58(35-48-23-25-49(133)26-24-48)76(145)122-59(39-127)77(146)117-54(21-13-31-107-88(99)100)72(141)115-53(20-12-30-106-87(97)98)71(140)116-55(22-14-32-108-89(101)102)73(142)119-57(34-47-15-7-6-8-16-47)75(144)123-61(41-129)79(148)126-67(46(5)132)82(151)124-62(42-130)80(149)125-66(45(4)131)81(150)111-38-65(136)113-51(18-10-28-104-85(93)94)69(138)112-44(3)83(152)153/h6-8,15-16,23-26,43-46,50-62,66-67,127-133H,9-14,17-22,27-42,90H2,1-5H3,(H,109,134)(H,110,137)(H,111,150)(H,112,138)(H,113,136)(H,114,135)(H,115,141)(H,116,140)(H,117,146)(H,118,139)(H,119,142)(H,120,147)(H,121,143)(H,122,145)(H,123,144)(H,124,151)(H,125,149)(H,126,148)(H,152,153)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t44-,45+,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |
InChI Key |
GNJNMZGRIJXXHP-UATHOKIWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.